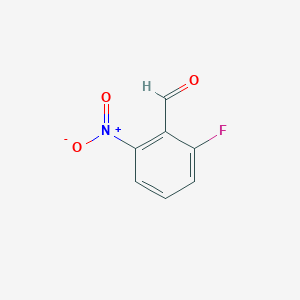

2-Fluoro-6-nitrobenzaldehyde

Descripción general

Descripción

2-Fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a benzene ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-6-nitrobenzaldehyde involves the oxidation reaction of p-nitrophenol and 2-fluorobenzaldehyde. The specific steps include reacting nitrophenol with 2-fluorobenzaldehyde and performing an oxidation reaction under appropriate conditions to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve heating a mixture of l-fluoro-2-methyl-3-nitrobenzene and N,N-dimethylformamide dimethyl acetal at 135°C for 12 hours. The reaction mixture is then cooled to room temperature and added dropwise to a solution of sodium periodate in water/DMF. After stirring at room temperature for 3 hours, the mixture is filtered, and the solid is washed with toluene .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products:

Reduction: The major product is 2-fluoro-6-aminobenzaldehyde.

Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Fluoro-6-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity in drug design.

Case Study: Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit promising antimycobacterial properties. For instance, a study on fluorophenylbenzohydrazides derived from similar structures demonstrated significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity to mammalian cells .

| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) |

|---|---|---|

| 6-FABA | 5 μM | >1360 μM |

| Hydrazides | Various (up to 50 μM) | High |

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its ability to modify biological pathways through selective inhibition makes it a candidate for herbicides and pesticides.

Example: Herbicide Development

Compounds similar to this compound have been explored for their potential as herbicides due to their selective action against specific plant enzymes involved in growth regulation.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic additions and reductions.

Reaction Pathways

The compound can undergo hydrogenation reactions to yield derivatives with altered functional groups, which can further be utilized in various chemical syntheses .

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Hydrogenation | Amino derivatives | H, catalyst |

| Nucleophilic Addition | Alcohol derivatives | Alcohol, base |

Material Science Applications

Recent studies suggest that fluorinated compounds like this compound can be used in the development of advanced materials, particularly in electronics and coatings due to their unique electronic properties and stability.

Mecanismo De Acción

The mechanism by which 2-Fluoro-6-nitrobenzaldehyde exerts its effects is not yet fully understood. it is thought to involve interactions with molecular targets and pathways that inhibit cancer cell growth. The compound’s antitumor effects suggest it may interfere with cellular processes critical for cancer cell survival .

Comparación Con Compuestos Similares

2-Fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-6-nitrobenzaldehyde is unique due to the presence of both fluorine and nitro functional groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and research applications where both functionalities are required .

Actividad Biológica

2-Fluoro-6-nitrobenzaldehyde (CAS No. 1644-82-2) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzaldehyde backbone. Its molecular formula is CHFNO, with a molecular weight of 173.11 g/mol. The compound’s structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial and antifungal properties. For instance, related nitrophenol derivatives have demonstrated notable antibacterial activity, suggesting that this compound may also possess similar effects .

Cytotoxicity and Cancer Research

In studies involving cancer cell lines, this compound has been evaluated for its cytotoxic effects. The compound's ability to induce cell death in specific cancer cell lines has been documented, with mechanisms potentially involving the generation of reactive oxygen species (ROS) and subsequent DNA damage .

A notable case study involved the examination of various nitro-substituted compounds, including this compound, where it was found to inhibit the ubiquitination of p53 by HDM2, a critical pathway in cancer progression. This inhibition suggests a potential role in stabilizing p53, thus enhancing its tumor suppressor functions .

The biological activity of this compound can be attributed to its electrophilic nature due to the nitro group, which can participate in redox reactions within biological systems. The compound can undergo one-electron reduction to form nitro anion radicals, contributing to its cytotoxic effects against cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is permeable to biological membranes, indicated by its Log P values ranging from 0.64 to 1.97 across various predictive models. This suggests that the compound may effectively penetrate cellular membranes, which is crucial for its potential therapeutic applications .

Table: Summary of Biological Activities

Case Studies

- Inhibition of p53 Ubiquitination : A study demonstrated that this compound inhibited the ubiquitination of p53 at concentrations below 100 μM, suggesting its potential as a lead compound for cancer therapy focused on reactivating p53 functions .

- Antibacterial Activity Assessment : Comparative studies on nitrophenol derivatives highlighted the antibacterial efficacy of compounds structurally related to this compound, warranting further investigation into its agricultural and pharmaceutical applications.

Propiedades

IUPAC Name |

2-fluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTKLMMRJDNPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542898 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-82-2 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.